![molecular formula C19H16FN3O2S2 B2971469 2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942004-86-6](/img/structure/B2971469.png)

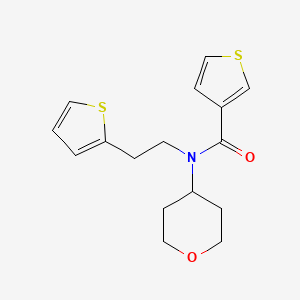

2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole compounds, such as “2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid”, have been studied for their protective effects against hyperglycemia . They have demonstrated antioxidant and free radical scavenging activities . These compounds have been used in pharmacological studies investigating hyperglycemia, insulin sensitivity, lipid profile, anti-inflammatory, and oxidative stress markers .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structural features have been synthesized and characterized to understand their crystal structure, vibrational properties, and electronic configurations. For instance, Saeed et al. (2010) synthesized and characterized 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea using various spectroscopic techniques, revealing insights into its molecular conformation and vibrational properties through X-ray diffraction and quantum chemical calculations Saeed, A., Erben, M., Abbas, N., & Flörke, U. (2010).

Biological Activities and Antimicrobial Evaluation

Research into similar compounds has also focused on evaluating their potential biological activities, including antimicrobial effects. Yolal et al. (2012) synthesized a series of compounds starting from 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline, which were evaluated for their antimicrobial activities, showing high anti-Mycobacterium smegmatis activity Yolal, M., Başoğlu, S., Bektaş, H., Demirci, S., Alpay‐Karaoglu, S., & Demirbaş, A. (2012).

Novel Anticancer Agents

Derivatives similar to the compound have been explored for their anticancer properties. Osmaniye et al. (2018) investigated the synthesis of new benzothiazole acylhydrazones as anticancer agents, highlighting the significance of specific substitutions on the benzothiazole scaffold in modulating antitumor properties Osmaniye, D., Levent, S., Karaduman, A., Ilgın, S., Özkay, Y., & Kaplancıklı, Z. (2018).

Antifungal Agents

Furthermore, compounds with related structures have been synthesized and evaluated as potential antifungal agents, indicating the broad spectrum of biological activities that these chemical structures might possess. Narayana et al. (2004) synthesized new derivatives showing promising antifungal activity, demonstrating the potential of these compounds in developing antifungal medications Narayana, B., Vijaya Raj, K. K., Ashalatha, B. V., Kumari, N., & Sarojini, B. (2004).

Mechanism of Action

Target of Action

Similar thiazole compounds have been shown to have significant effects onMycobacterium tuberculosis and insulin sensitivity .

Mode of Action

For instance, some thiazole derivatives have demonstrated antioxidant and free radical scavenging activities , which could contribute to their therapeutic effects.

Biochemical Pathways

Thiazole compounds have been associated with the modulation ofoxidative stress markers . They have been shown to increase levels of glutathione (GSH) , catalase (CAT) , and superoxide dismutase (SOD) , and decrease the level of malondialdehyde (MDA) .

Pharmacokinetics

Similar thiazole compounds have been designed with in silico admet prediction .

Result of Action

The compound has been shown to have significant effects on hyperglycemia , insulin sensitivity , and lipid profile . It has also demonstrated effects against hepatic and renal injury markers . Histopathological studies have shown that it can normalize the morphology of pancreatic islets and reduce inflammation and lesions in the liver .

properties

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2S2/c20-12-5-3-11(4-6-12)17(24)23-19-22-16-14(7-8-15(16)27-19)18(25)21-10-13-2-1-9-26-13/h1-6,9,14H,7-8,10H2,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJMQLYCTIUNNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)NCC3=CC=CS3)N=C(S2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2971393.png)

![N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2971397.png)

![{4-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B2971400.png)

![5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971401.png)

![Tert-butyl 2-[3-[(2-chloroacetyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2971402.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide](/img/structure/B2971404.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)